![molecular formula C8H13NO4 B123748 (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid CAS No. 151292-70-5](/img/structure/B123748.png)
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA is widely used in scientific research due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.
Mécanisme D'action
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid exerts its anti-inflammatory and analgesic effects by inhibiting COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid inhibits COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid are primarily due to its inhibition of COX enzymes. By inhibiting COX enzymes, (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has been shown to reduce inflammation and pain in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced pain. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid in lab experiments include its ease of synthesis, low cost, and ability to inhibit COX enzymes. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid is also relatively stable and can be stored for long periods of time. However, one limitation of using (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid in lab experiments is that it may have off-target effects due to its ability to inhibit other enzymes in addition to COX enzymes. Another limitation is that (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid may not be effective in all animal models of inflammation and pain.
Orientations Futures
There are several future directions for research on (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid. One area of research could focus on developing more selective COX inhibitors that do not have off-target effects. Another area of research could focus on developing novel formulations of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid that have improved pharmacokinetic properties and can be delivered to specific tissues. Additionally, further research is needed to determine the potential of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid as a cancer treatment and to identify any potential side effects or toxicities associated with its use.
Méthodes De Synthèse
The synthesis of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid involves the reaction of 2-methyl-2-propanol with chloroformate to produce (2-methylpropan-2-yl) chloroformate. This intermediate is then reacted with glycine ethyl ester to produce the desired product, (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid. The synthesis method is relatively simple and straightforward, making (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid easily accessible for scientific research.
Applications De Recherche Scientifique
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has been extensively used in scientific research due to its ability to inhibit COX enzymes. COX enzymes are involved in the production of prostaglandins, which play a crucial role in inflammation, pain, and fever. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has been shown to be effective in reducing inflammation and pain in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced pain. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
151292-70-5 |
|---|---|
Nom du produit |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid |
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+ |
Clé InChI |
GXAFLSXYHSLRNY-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/C=C/C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC=CC(=O)O |
Synonymes |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



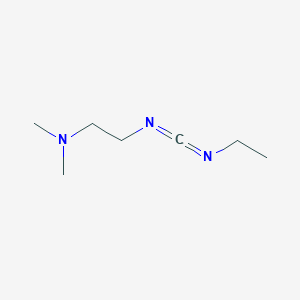
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)

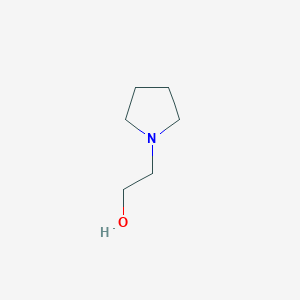
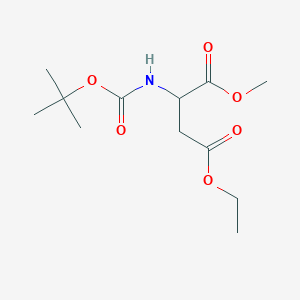
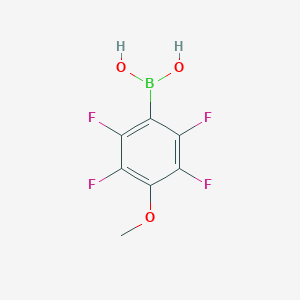

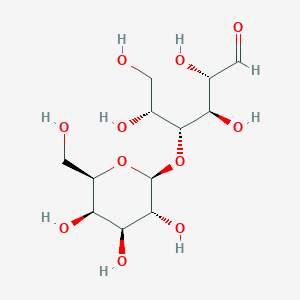

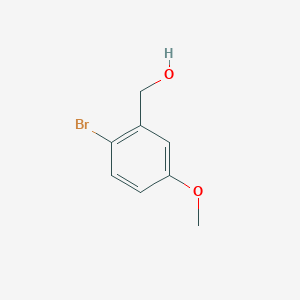
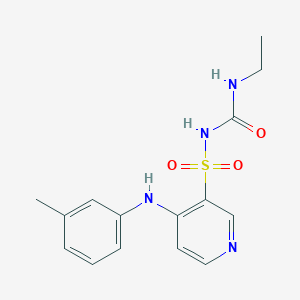


![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)